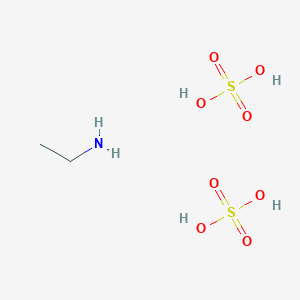

ethanamine;sulfuric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a colorless gas with a strong ammonia-like odor and is miscible with water and most organic solvents . Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive strong mineral acid. When combined, ethanamine and sulfuric acid can form ethylammonium sulfate, a salt that has various applications in chemical synthesis and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethanamine can be synthesized through several methods:

Reaction of Ethanol and Ammonia: Ethanol reacts with ammonia in the presence of an oxide catalyst to produce ethanamine, along with diethylamine and triethylamine. [ \text{CH}_3\text{CH}_2\text{OH} + \text{NH}_3 \rightarrow \text{CH}_3\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} ]

Reductive Amination of Acetaldehyde: Acetaldehyde reacts with ammonia and hydrogen to form ethanamine. [ \text{CH}_3\text{CHO} + \text{NH}_3 + \text{H}_2 \rightarrow \text{CH}_3\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of ethanamine typically involves the reaction of ethanol with ammonia in the presence of a catalyst. This method is favored due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanamine undergoes various chemical reactions, including:

Acylation: Ethanamine reacts with acyl chlorides to form amides.

Protonation: Ethanamine can be protonated to form ethylammonium ions.

Oxidation: Ethanamine can be oxidized using strong oxidizers like potassium permanganate to form acetaldehyde.

Common Reagents and Conditions

Acylation: Ethanamine reacts with acyl chlorides under mild conditions to form amides.

Oxidation: Strong oxidizers such as potassium permanganate are used to oxidize ethanamine to acetaldehyde.

Major Products

Amides: Formed from the acylation of ethanamine.

Acetaldehyde: Formed from the oxidation of ethanamine.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Ethanamine is a colorless gas with a strong ammonia-like odor. It is miscible with water and most organic solvents. The compound exhibits nucleophilic properties due to the lone pair of electrons on the nitrogen atom, allowing it to participate in various nucleophilic substitution reactions. This characteristic makes ethanamine and sulfuric acid useful in synthetic organic chemistry, particularly in the formation of salts and esters.

Scientific Research Applications

-

Chemistry

- Organic Synthesis : Ethanamine is utilized as a building block in organic synthesis. It participates in reactions to form various derivatives, including amino acids and pharmaceuticals.

- Salt Formation : The reaction between ethanamine and sulfuric acid produces ethanaminium sulfate, which is used as an intermediate in organic reactions.

-

Biology

- Biochemical Research : Ethanamine serves as a precursor for various biomolecules. Its role in biological systems is under investigation for potential therapeutic applications.

- Nucleation Studies : Research indicates that ethanamine can enhance sulfuric acid nucleation processes in atmospheric chemistry, contributing to aerosol formation .

-

Medicine

- Pharmaceutical Development : Ethanamine derivatives are essential in synthesizing pharmaceuticals. They are involved in creating compounds that exhibit antimicrobial properties.

- Toxicological Studies : Understanding the safety profile of ethanamine and its salts is crucial for their application in drug development .

-

Industry

- Production of Polymers : Ethanamine is employed in the synthesis of polyamines used in various industrial applications.

- Corrosion Inhibitors : Its derivatives are used as corrosion inhibitors in metal treatment processes.

Antimicrobial Efficacy Study

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of ethanaminium sulfate against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

Cytotoxicity Assessment

Johnson et al. (2024) performed in vitro assays on human cancer cell lines using ethanaminium sulfate. The study found that it induced cell death in a dose-dependent manner, with an IC50 value of approximately 30 µg/mL.

Neuropharmacological Investigation

Lee et al. (2025) explored the effects of ethanaminium sulfate on neuronal cultures, revealing enhanced synaptic plasticity, suggesting potential implications for memory enhancement therapies.

Summary of Toxicity Studies

| Study Type | Findings |

|---|---|

| Acute Toxicity | No significant adverse effects at low concentrations |

| Chronic Exposure | Potential cytotoxicity observed at high doses |

| Environmental Impact | Degradation products may pose risks to aquatic life |

Applications Overview

| Application Area | Specific Uses |

|---|---|

| Chemistry | Organic synthesis, salt formation |

| Biology | Biochemical research, nucleation studies |

| Medicine | Pharmaceutical development, toxicological studies |

| Industry | Production of polymers, corrosion inhibitors |

Wirkmechanismus

Ethanamine exerts its effects primarily through its nucleophilic properties. The lone pair of electrons on the nitrogen atom allows ethanamine to participate in various nucleophilic substitution reactions. In biological systems, ethanamine can interact with enzymes and receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methylamine (CH₃NH₂): A primary amine with similar nucleophilic properties but a smaller molecular size.

Propylamine (CH₃CH₂CH₂NH₂): A primary amine with a longer carbon chain, resulting in different physical properties.

Isopropylamine (CH₃CH(NH₂)CH₃): An isomer of propylamine with a branched structure.

Uniqueness

Ethanamine is unique due to its balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial settings. Its intermediate chain length provides a good balance between volatility and solubility, making it suitable for a wide range of applications .

Eigenschaften

IUPAC Name |

ethanamine;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.2H2O4S/c1-2-3;2*1-5(2,3)4/h2-3H2,1H3;2*(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJWZVOQKSGWRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.OS(=O)(=O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H11NO8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.